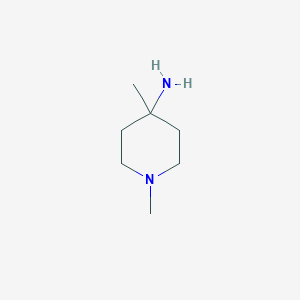

1,4-Dimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(8)3-5-9(2)6-4-7/h3-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFBBVGIBJMNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608954 | |

| Record name | 1,4-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-12-2 | |

| Record name | 1,4-Dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dimethylpiperidin-4-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Amino-1,4-dimethylpiperidine

Foreword: Defining the Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity upon therapeutic candidates.[1] This guide focuses on a specific, highly functionalized derivative: 4-Amino-1,4-dimethylpiperidine (CAS No. 39774-63-5). This molecule, featuring a tertiary amine within the ring (N1) and a primary amine at a quaternary carbon center (C4), presents a unique and compelling set of characteristics for researchers in drug development. Its structure offers distinct vectors for chemical modification, enabling precise tuning of properties such as basicity, solubility, and hydrogen bonding potential. This document provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and insights into its application as a strategic building block in organic synthesis and drug discovery.

Physicochemical and Structural Properties

The strategic placement of two methyl groups and an amino group on the piperidine core dictates the molecule's physical behavior and reactivity. The N1-methyl group ensures the ring nitrogen is a tertiary amine, while the C4-methyl group creates a sterically hindered quaternary center, influencing the reactivity of the C4-amino group.

Data Summary Table

Quantitative data for 4-Amino-1,4-dimethylpiperidine is not extensively published. The following table includes experimentally reported data where available and predicted values based on closely related analogs like N,N-Dimethylpiperidin-4-amine. This approach is standard in early-phase research when characterizing novel or sparsely documented compounds.

| Property | Value / Observation | Source / Basis |

| CAS Number | 39774-63-5 | Authoritative Chemical Databases |

| Molecular Formula | C₇H₁₆N₂ | Calculated |

| Molecular Weight | 128.22 g/mol | Calculated[2][3][4] |

| Appearance | Colorless to pale yellow liquid | Analog Comparison[2][5] |

| Boiling Point | ~180-195 °C (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][6][7] |

| Density | ~0.9 - 1.0 g/cm³ (Predicted) | Based on analogs like N,N-Dimethylpiperidin-4-amine[2][7] |

| pKa (Conjugate Acid) | pKa₁: ~10.1 (N1-H⁺)pKa₂: ~9.5 (C4-NH₃⁺) (Predicted) | Estimated based on N-methylpiperidine and sterically hindered amines[8] |

| Solubility | Miscible with water, ethanol, ether | Predicted based on functional groups; analog data shows miscibility with organic solvents and limited water solubility[2] |

Synthesis and Mechanistic Considerations

The synthesis of 4-Amino-1,4-dimethylpiperidine is most effectively achieved via reductive amination of a key intermediate, 1,4-dimethyl-4-piperidone. This method is robust, high-yielding, and provides a clear, verifiable pathway to the target compound.

Diagram of Synthetic Workflow

Caption: Proposed multi-step synthesis of 4-Amino-1,4-dimethylpiperidine.

Experimental Protocol: Synthesis via Ritter Reaction

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each major step confirms the reaction's progress before proceeding.

Step 1: Synthesis of 1,4-Dimethylpiperidin-4-ol

-

System Setup: To a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, add 1-methyl-4-piperidone (1 eq.). Dissolve in anhydrous diethyl ether (3 M solution).

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide (1.1 eq., 3.0 M solution in ether) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. Dropwise addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction & Quenching: After addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor by TLC until the starting material is consumed. Cool the mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dimethylpiperidin-4-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Amino-1,4-dimethylpiperidine

-

Ritter Reaction: To a flask containing 1,4-dimethylpiperidin-4-ol (1 eq.) in acetonitrile (2 M solution), add concentrated sulfuric acid (2 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Causality: Sulfuric acid protonates the hydroxyl group, which then leaves as water to form a stable tertiary carbocation at C4. Acetonitrile, a weak nucleophile, attacks this carbocation, initiating the Ritter reaction to form a nitrilium ion intermediate.

-

-

Hydrolysis: Carefully pour the reaction mixture over crushed ice and basify to pH > 12 with 6 M sodium hydroxide solution. Heat the mixture to reflux for 6 hours to hydrolyze the acetamide intermediate.

-

Causality: Basic hydrolysis of the N-acetyl intermediate cleaves the amide bond to reveal the desired primary amine.

-

-

Final Extraction & Purification: Cool the mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via vacuum distillation to afford pure 4-Amino-1,4-dimethylpiperidine.

Spectroscopic Characterization

Structural confirmation relies on a combination of NMR, IR, and mass spectrometry. The predicted spectral data provides a benchmark for validating the identity and purity of the synthesized compound.

| Technique | Expected Chemical Shift / Signal | Structural Assignment |

| ¹H NMR | Singlet (~2.2 ppm, 3H)Singlet (~1.1 ppm, 3H)Broad Singlet (~1.5 ppm, 2H, exchangeable)Multiplets (~1.6-1.8 ppm, 4H)Multiplets (~2.4-2.6 ppm, 4H) | N1-CH₃C4-CH₃C4-NH₂Piperidine H3/H5 (axial/equatorial)Piperidine H2/H6 (axial/equatorial) |

| ¹³C NMR | ~46 ppm~28 ppm~55 ppm~50 ppm~40 ppm | N1-CH₃C4-CH₃C2/C6C4 (Quaternary)C3/C5 |

| IR (Infrared) | 3300-3400 cm⁻¹ (two bands)2950-2800 cm⁻¹1590-1650 cm⁻¹ | N-H stretch (primary amine)C-H stretch (aliphatic)N-H bend (scissoring) |

| MS (ESI+) | m/z = 129.14 [M+H]⁺ | Mass of the protonated molecule |

Expertise Note: In ¹H NMR, the signals for the piperidine ring protons (H2/H6 and H3/H5) are expected to be complex multiplets due to chair conformations and axial/equatorial coupling. 2D NMR techniques like COSY and HSQC would be essential for unambiguous assignment.[9]

Reactivity and Synthetic Potential

The molecule's utility stems from its two distinct nitrogen centers, which can be addressed with high selectivity.

Diagram of Key Reaction Pathways

Caption: Selective reactivity at the C4-primary amine versus the N1-tertiary amine.

-

C4-Primary Amine: This is the primary site for building molecular complexity. It readily undergoes acylation, sulfonylation, and reductive amination. The adjacent quaternary center provides steric shielding, which can be leveraged to influence selectivity in certain reactions or to modulate the final conformation of the product.

-

N1-Tertiary Amine: This site is primarily basic and can be protonated to form salts, a common strategy for improving the aqueous solubility and crystallinity of drug candidates. It can also be quaternized with alkyl halides, though this is a less common transformation in drug design. Its basicity (predicted pKa ~10.1) makes it an effective proton sponge in reactions involving the C4-amine.[8]

Applications in Drug Development

The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][10] 4-Amino-1,4-dimethylpiperidine serves as a next-generation building block, offering specific advantages.

-

Scaffold for Novel Inhibitors: The primary amine provides a handle for attaching pharmacophoric groups that can interact with target proteins. For instance, derivatives of 4-aminopiperidine have been developed as potent antifungal agents that inhibit ergosterol biosynthesis and as partial agonists for the Farnesoid X receptor (FXR) for treating metabolic diseases.[11][12]

-

Modulation of Physicochemical Properties: The N1-methyl group and the overall compact, saturated structure contribute to improved metabolic stability and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The two amine groups allow for fine-tuning of LogP and pKa to optimize cell permeability and target engagement.

-

CNS Drug Design: The piperidine core is prevalent in central nervous system (CNS) agents. The ability to form a cationic center at physiological pH via the N1-amine can be exploited for interactions with specific receptors, such as NMDA receptors, where polyamine modulation is a known mechanism.[6]

Safety, Handling, and Toxicology

As a difunctional amine, 4-Amino-1,4-dimethylpiperidine requires careful handling. The following safety information is extrapolated from data for the structurally similar N,N-Dimethylpiperidin-4-amine, a standard practice for risk assessment of new chemical entities.[3][13]

| Hazard Category | GHS Classification and Statements | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed (Warning) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage (Danger) | Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated fume hood.[3][13] |

| Eye Damage | H318: Causes serious eye damage (Danger) | Use of safety goggles or a face shield is mandatory. An eyewash station must be immediately accessible.[6] |

| Incompatibilities | Strong oxidizing agents, acid chlorides, anhydrides. | Store away from incompatible materials in a cool, dry, well-ventilated area.[7][13] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2–8 °C. | Keep container tightly sealed to prevent moisture and CO₂ absorption.[6] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]

Conclusion

4-Amino-1,4-dimethylpiperidine is a highly valuable, bifunctional building block for chemical synthesis and drug discovery. Its unique substitution pattern—a basic tertiary amine within the ring and a sterically-influenced primary amine at a quaternary center—provides a robust platform for generating diverse chemical libraries. The synthetic route is straightforward and scalable, and the compound's reactivity is predictable and selective. For researchers and scientists in drug development, this scaffold offers a compelling opportunity to design novel molecules with finely-tuned physicochemical and pharmacological properties, paving the way for the next generation of targeted therapeutics.

References

- Benchchem. Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.

- Benchchem. A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis.

- Benchchem. Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.

- ChemRxiv. Evaluation of the reaction mechanism between 1,4-dihydropyridines and α,β-unsaturated nitriles.

- High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis.

- DTIC. Piperidine Synthesis.

- Sahu, S. K., et al. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013.

- PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.

- ChemicalBook. N,N-Dimethylpiperidin-4-amine | 50533-97-6.

- International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives.

- Chemsrc. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6.

- MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- PubChem. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391.

- Sigma-Aldrich. N,N-Dimethylpiperidin-4-amine | 50533-97-6.

- Fisher Scientific. SAFETY DATA SHEET - 4-(Dimethylamino)piperidine.

- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- Santa Cruz Biotechnology. N,N-dimethylpiperidin-4-amine | CAS 50533-97-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 7. N,N-Dimethylpiperidin-4-amine | CAS#:50533-97-6 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

1,4-Dimethylpiperidin-4-amine CAS number 50533-97-6

Technical Whitepaper: N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6)

Executive Summary N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6), often referred to in laboratory shorthand as 4-dimethylaminopiperidine, is a critical secondary amine building block in medicinal chemistry. It is characterized by a piperidine ring with a dimethylamino substituent at the 4-position.[1][2] This moiety is widely utilized to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility via the basic exocyclic tertiary amine and to fine-tune lipophilicity (LogD). It serves as a key structural motif in several clinical candidates, including the PI3K/mTOR inhibitor Gedatolisib (PF-05212384), where it functions as a solvent-exposed solubilizing group.

Chemical Profile & Identity

-

IUPAC Name: N,N-Dimethylpiperidin-4-amine

-

Common Synonyms: 4-(Dimethylamino)piperidine; 4-DMAPip

-

Molecular Formula: C

H -

Molecular Weight: 128.22 g/mol [4]

-

SMILES: CN(C)C1CCNCC1

Nomenclature Clarification: While the user query utilized the string "1,4-Dimethylpiperidin-4-amine," the CAS number 50533-97-6 corresponds strictly to N,N-Dimethylpiperidin-4-amine . The "Dimethyl" designation refers to the two methyl groups on the exocyclic nitrogen at position 4, not a methyl substitution on the ring nitrogen (position 1). The ring nitrogen is a secondary amine (-NH), making it the primary nucleophilic handle for derivatization.

Physicochemical Properties:

| Property | Value | Note |

| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO |

| Boiling Point | 187–190 °C | High boiling point requires vacuum distillation for purification. |

| Density | 0.92 g/mL | Less dense than water. |

| pKa (Predicted) | ~10.1 (Exocyclic N), ~11.0 (Ring NH) | Highly basic. Exists as a dication at physiological pH unless derivatized. |

| Solubility | Miscible in water, MeOH, DCM | Excellent solubility in polar organic solvents. |

Synthesis & Manufacturing

The industrial synthesis of CAS 50533-97-6 typically proceeds via reductive amination.[5] The choice of reducing agent is critical to prevent over-alkylation or side reactions.

Core Synthetic Route:

-

Starting Material: 1-Boc-4-piperidone (Preferred) or 4-Piperidone monohydrate HCl.

-

Reductive Amination: Reaction with dimethylamine (Me

NH) in the presence of a hydride source (Sodium triacetoxyborohydride or Sodium cyanoborohydride). -

Deprotection: Removal of the Boc group (if used) under acidic conditions (HCl/MeOH or TFA/DCM).

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Applications in Medicinal Chemistry

This building block is primarily used to introduce a basic amine handle into a drug scaffold.

A. Solubility Enhancement

The exocyclic dimethylamino group (pKa ~10) remains protonated at physiological pH (7.4), significantly improving the aqueous solubility of lipophilic scaffolds. Unlike the ring nitrogen, which is often consumed in an amide or urea bond (neutralizing its basicity), the distal dimethylamino group remains free to form salt bridges with solvent water or protein residues.

B. Case Study: Gedatolisib (PF-05212384)

Gedatolisib is a dual PI3K/mTOR inhibitor.[2]

-

Role of Moiety: The N,N-dimethylpiperidin-4-amine unit is attached via a urea linkage to the phenyl ring.

-

Function: It projects into the solvent-exposed region of the kinase binding pocket. The charged amine interacts with acidic residues (e.g., Asp/Glu) or simply solvates the molecule, balancing the high lipophilicity of the triazine core.

C. Metabolic Considerations

-

N-Demethylation: The dimethylamino group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). This can lead to the formation of the monomethylamine or primary amine metabolites.

-

Mitigation: If high clearance is observed, medicinal chemists often cyclize the dimethylamine into a pyrrolidine or azetidine ring to block the site of metabolic attack while retaining basicity.

Diagram 2: Decision Logic for Incorporation

Experimental Protocols

Protocol A: General Amide Coupling (Attaching the Scaffold)

Use this protocol to attach CAS 50533-97-6 to a carboxylic acid core.

-

Reagents: Carboxylic Acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), N,N-Dimethylpiperidin-4-amine (1.1 equiv), DMF (anhydrous).

-

Procedure:

-

Dissolve the carboxylic acid in DMF (0.1 M concentration).

-

Add DIPEA and HATU; stir for 5 minutes to activate the acid.

-

Add N,N-Dimethylpiperidin-4-amine (CAS 50533-97-6).[1][2][3] Note: The compound is a free base liquid; weigh quickly or dispense by volume (d = 0.92).

-

Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO

(removes acid), water, and brine. Dry over Na -

Purification: Flash chromatography. Caution: The product is very polar due to the tertiary amine. Use DCM:MeOH:NH

(e.g., 90:10:1) as eluent.

Protocol B: Handling & Safety

-

Hazards: Causes severe skin burns (Category 1B). Harmful if swallowed.

-

Storage: Store under Nitrogen or Argon at 2–8°C. The compound can absorb atmospheric CO

to form carbamates or carbonates, appearing as white solids in the liquid. -

Neutralization: Spills should be treated with weak acid (citric acid) before disposal.

References

-

Chemical Identity & Properties: TCI Chemicals. Product Specification: N,N-Dimethyl-4-piperidinamine (D5867). Retrieved from .

-

Synthesis & Reactivity: BenchChem. Application Notes for 1,4-Dimethylpiperidine derivatives in Organic Synthesis. Retrieved from .

-

Medicinal Chemistry Application (Gedatolisib): Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent, Selective, and Orally Active PI3K/mTOR Inhibitors. Journal of Medicinal Chemistry. .

-

Metabolic Stability: Brugarolas, P., et al. (2023). Metabolic Stability of 4-Aminopyridine Derivatives and Identification of Metabolites. Journal of Pharmacology and Experimental Therapeutics. Retrieved from .

-

Safety Data: Fisher Scientific. Safety Data Sheet: 4-(Dimethylamino)piperidine. Retrieved from .

Sources

1,4-Dimethylpiperidin-4-amine: The Gem-Disubstituted Scaffold for Next-Gen Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the 1,4-dimethylpiperidin-4-amine (specifically 1-methyl-4-methylpiperidin-4-amine ) scaffold represents a critical "conformational lock" building block.[1] Unlike its monosubstituted counterpart (4-aminopiperidine), this gem-disubstituted motif introduces a quaternary carbon at the 4-position.[1] This structural modification serves two pivotal functions: it blocks the primary site of oxidative metabolism (CYP450-mediated

This guide details the synthesis, reactivity, and application of this sterically hindered amine, distinguishing it from the common catalyst 4-(dimethylamino)piperidine (DMAPip).[1]

Part 1: Chemical Profile & Strategic Value[1]

Structural Identity[1]

-

IUPAC Name: 1-Methyl-4-methylpiperidin-4-amine[2]

-

Common Name: 4-Amino-1,4-dimethylpiperidine[1]

-

CAS Registry: 17199-28-9 (Generic/Salt forms often vary)[1]

-

Molecular Formula:

[1] -

Key Feature: Tertiary Carbinamine (The amine is attached to a quaternary carbon).[1]

The "Gem-Dimethyl" Advantage

The introduction of the methyl group at the C4 position creates a gem-disubstituted center.

-

Metabolic Blockade: The C4 position of piperidines is a metabolic "soft spot," prone to hydroxylation by cytochrome P450 enzymes.[1] Substituting the C4-hydrogen with a methyl group eliminates this pathway, significantly extending in vivo half-life (

).[1] -

Conformational Restriction: The steric bulk of the C4-methyl group forces the piperidine ring into a preferred chair conformation, often directing the amino group into a specific axial or equatorial orientation. This reduces the entropic penalty of binding to a protein target.

Part 2: Synthesis of the Building Block

The synthesis of 1,4-dimethylpiperidin-4-amine is non-trivial due to the difficulty of nucleophilic attack at a quaternary center. Two primary industrial routes exist: the Ritter Reaction Sequence (preferred for scale) and the Curtius Rearrangement (preferred for diversity).[1]

Method A: The Ritter Sequence (Scalable)

This method utilizes the stability of the tertiary carbocation generated from the intermediate alcohol.

-

Grignard Addition: N-Methyl-4-piperidone is reacted with Methyl Magnesium Bromide (MeMgBr) to yield 1,4-dimethylpiperidin-4-ol .[1]

-

Ritter Reaction: The tertiary alcohol is treated with acetonitrile (

) and sulfuric acid ( -

Hydrolysis: The acetamide is hydrolyzed under acidic conditions (HCl) to liberate the free amine.[1]

Method B: The Curtius Rearrangement (Stereocontrolled)

This route starts from isonipecotic acid derivatives and is ideal when N-protecting group flexibility (e.g., Boc vs. Methyl) is required.[1]

- -Alkylation: N-Boc-isonipecotic acid ester is deprotonated (LDA) and methylated (MeI) to generate the quaternary center.[1]

-

Hydrolysis & Acyl Azide Formation: The ester is hydrolyzed to the acid, then converted to the acyl azide using DPPA (Diphenylphosphoryl azide).[1]

-

Rearrangement: Heating induces the Curtius rearrangement, releasing

to form the isocyanate, which is trapped by an alcohol (e.g., t-BuOH) to form the Boc-protected amine or hydrolyzed directly.[1][4]

Caption: Comparison of the Ritter (Carbocation-mediated) and Curtius (Rearrangement-mediated) synthetic pathways.

Part 3: Reactivity & Coupling Protocols[1][5]

The amino group in 1,4-dimethylpiperidin-4-amine is a tertiary carbinamine .[1] It is attached to a bulky quaternary carbon, making it significantly less nucleophilic than a standard primary amine.[1] Standard coupling protocols (EDC/NHS) often fail or proceed with poor yields.[1]

Reaction Engineering for Sterically Hindered Amines

To successfully couple this building block to carboxylic acids (amide bond formation), you must activate the acid component aggressively.[1]

| Parameter | Recommendation | Mechanistic Rationale |

| Coupling Reagent | HATU or PyBOP | Azabenzotriazole (HOAt) based reagents facilitate reactivity at hindered centers better than HOBt.[1] |

| Base | DIPEA (Hunig's Base) | Must use a non-nucleophilic base.[1] 2.5 - 3.0 equivalents required to ensure the amine is deprotonated. |

| Solvent | DMF or NMP | High-polarity solvents stabilize the polar transition state of the activated ester attack. |

| Temperature | 50°C - 60°C | Kinetic barrier to nucleophilic attack is high; gentle heating is often necessary.[1] |

| Alternative | Acid Chlorides | If HATU fails, convert the acid to an acid chloride ( |

Validated Coupling Protocol (HATU Method)

Self-Validating Step: Monitor the disappearance of the acid peak via LCMS. The hindered amine often does not stain well with Ninhydrin; use PMA or Dragendorff stain for TLC.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 minutes at RT to form the active ester.

-

Addition: Add 1,4-dimethylpiperidin-4-amine (1.2 equiv) (often used as HCl salt + 1.0 equiv extra DIPEA).

-

Reaction: Stir at 50°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with sat.[1]

(removes HOBt/HATU byproducts), then brine.[1] -

Purification: The product is a basic amine (if N-methyl is present).[1] Purify via SCX (cation exchange) cartridge or reverse-phase HPLC.[1]

Part 4: Medicinal Chemistry Applications[5][6][7][8][9][10][11][12]

Metabolic Stability Case Study

In the development of JAK inhibitors and CCR5 antagonists, the 4-aminopiperidine scaffold is common.[1] However, unsubstituted piperidines are rapidly metabolized.[1]

-

Mechanism: CYP2D6 and CYP3A4 typically oxidize the carbon adjacent to the nitrogen or the C4 position.

-

Solution: The 4-methyl group in 1,4-dimethylpiperidin-4-amine removes the abstractable hydrogen at C4, blocking the formation of the carbinolamine intermediate and subsequent ketone formation.[1]

Decision Matrix for Scaffold Selection

When should you switch from 4-aminopiperidine to 1,4-dimethylpiperidin-4-amine?

Caption: Decision tree for implementing the gem-dimethyl piperidine scaffold in lead optimization.

References

-

Synthesis of 4-amino-4-methylpiperidines via Curtius Rearrangement: Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1] Source: Bioorganic & Medicinal Chemistry Letters, 2004.[1] URL:[Link]

-

Ritter Reaction on Tertiary Alcohols: Title: Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles.[1][3] Source: Organic Chemistry Portal / Synlett.[1] URL:[Link][1][3]

-

Metabolic Stability of Piperidine Scaffolds: Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Source: ACS Medicinal Chemistry Letters, 2011.[1] URL:[Link][1]

-

Discovery of 4-Aminopiperidine Antivirals (HCV): Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[5][6] Source: Journal of Medicinal Chemistry, 2021.[1][5] URL:[Link]

Sources

- 1. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dimethylpiperidin-4-amine in Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactivity and experimental protocol for employing 1,4-Dimethylpiperidin-4-amine in condensation reactions, with a specific focus on the Ugi four-component reaction. As a sterically hindered primary amine, this building block presents unique opportunities for the synthesis of complex, scaffold-diverse molecules. This document outlines its chemical properties, provides a detailed, step-by-step protocol for its use in a representative multicomponent reaction, and discusses the scientific rationale behind the experimental design, particularly concerning the influence of steric hindrance.

Introduction: Chemical Profile of 1,4-Dimethylpiperidin-4-amine

1,4-Dimethylpiperidin-4-amine is a unique diamine featuring a primary amine at the 4-position, which is sterically encumbered by a geminal methyl group, and a tertiary amine at the 1-position of the piperidine ring. This structural arrangement imparts distinct chemical properties that are advantageous in specific synthetic contexts.

Key Structural Features:

-

Nucleophilic Primary Amine: The primary amine at C4 serves as the reactive center for condensation reactions, such as imine and amide formation.

-

Steric Hindrance: The methyl group at C4 shields the primary amine, which can influence reaction kinetics and selectivity. This steric bulk can be exploited to control reactivity or to introduce conformational constraints in the final product.

-

Non-nucleophilic Tertiary Amine: The N-methylated ring nitrogen is a non-nucleophilic base, which can act as an internal proton scavenger without competing in the primary condensation reaction.

| Property | Value | Source |

| IUPAC Name | 1,4-Dimethylpiperidin-4-amine | N/A |

| Molecular Formula | C₇H₁₆N₂ | N/A |

| Molecular Weight | 128.22 g/mol | N/A |

| Predicted pKa (Primary Amine) | ~10.2 (Conjugate Acid) | Estimated |

| Predicted pKa (Tertiary Amine) | ~9.8 (Conjugate Acid) | Estimated |

| Appearance | Colorless to pale yellow liquid | N/A |

Application in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for diversity-oriented synthesis, rapidly generating α-acylamino carboxamides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[1][2] The use of 1,4-Dimethylpiperidin-4-amine as the amine component is particularly compelling for introducing a sterically demanding, basic moiety into the final product scaffold, a feature often sought in medicinal chemistry to modulate pharmacokinetic properties.

The reaction proceeds through the initial formation of an imine between the primary amine and the aldehyde.[3] Due to the steric hindrance from the adjacent methyl group on 1,4-Dimethylpiperidin-4-amine, this step may require slightly elevated temperatures or longer reaction times compared to less hindered amines.[4][5]

Reaction Mechanism Overview

The generally accepted mechanism for the Ugi reaction involves a series of equilibria.[1] The initial condensation of the aldehyde and 1,4-Dimethylpiperidin-4-amine forms an iminium ion upon protonation by the carboxylic acid. This electrophilic species is then trapped by the nucleophilic isocyanide. A subsequent Mumm rearrangement leads to the stable α-acylamino carboxamide product.

Caption: Generalized workflow of the Ugi four-component reaction.

Detailed Experimental Protocol: Ugi Reaction

This protocol describes a general procedure for the synthesis of an α-acylamino carboxamide using 1,4-Dimethylpiperidin-4-amine.

Materials and Reagents

-

1,4-Dimethylpiperidin-4-amine (Amine component)

-

Benzaldehyde (Aldehyde component)

-

Acetic Acid (Carboxylic acid component)

-

tert-Butyl isocyanide (Isocyanide component)

-

Methanol (Solvent)

-

Magnesium sulfate (Drying agent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for work-up)

-

Brine (for work-up)

-

Silica gel for column chromatography

Safety Precaution: Isocyanides are volatile and possess a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methanol (20 mL).

-

Addition of Reagents: Sequentially add benzaldehyde (1.0 mmol, 1.0 eq), 1,4-Dimethylpiperidin-4-amine (1.0 mmol, 1.0 eq), and acetic acid (1.0 mmol, 1.0 eq) to the stirring solvent.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Isocyanide: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance of the amine, the reaction may be slower than with less hindered amines. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Once the reaction is complete (typically 24-48 hours), concentrate the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help to remove any unreacted acetic acid and other water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure α-acylamino carboxamide.

Caption: Experimental workflow for the Ugi reaction protocol.

Expected Outcomes and Causality

-

Reaction Rate: The primary amine of 1,4-Dimethylpiperidin-4-amine is sterically shielded by the geminal methyl group. This steric hindrance is expected to decrease the rate of the initial imine formation compared to less hindered primary amines like benzylamine or n-butylamine.[5][6] Consequently, a longer reaction time or gentle heating may be necessary to achieve a good yield.

-

Product Structure: The reaction is expected to yield a complex α-acylamino carboxamide incorporating the bulky 1,4-dimethylpiperidine moiety. This can be a desirable feature for creating molecules with specific three-dimensional shapes for binding to biological targets.

-

Side Reactions: The tertiary amine at the 1-position is generally not expected to interfere with the Ugi reaction sequence as it is non-nucleophilic. Its basicity may influence the overall reaction pH.

Concluding Remarks

1,4-Dimethylpiperidin-4-amine represents a valuable, albeit sterically demanding, building block for condensation reactions. Its successful application in multicomponent reactions like the Ugi synthesis allows for the rapid construction of complex molecules with potential applications in drug discovery and materials science. The provided protocol serves as a robust starting point for researchers, with the understanding that optimization of reaction time and temperature may be necessary to accommodate the specific steric and electronic properties of the substrates employed. The principles outlined herein provide a strong foundation for the rational design of experiments utilizing this and other sterically hindered amines.

References

- (2021). Theoretical Study of 1,4-Diazepines Synthesis: The Reaction Mechanism and Tautomerism in Gas Phase and in Solution. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

-

de la Torre, J. G., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

-

Abbas, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2024). Ugi Four-Component Reactions Using Alternative Reactants. PubChem. [Link]

-

Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

-

Wikipedia (2023). Pictet–Spengler reaction. [Link]

-

Wikipedia (2024). Steric effects. [Link]

-

Polo, V., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

-

Valdés, C. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

Sources

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1,4-Dimethylpiperidin-4-amine in Organic Synthesis

[2]

Part 1: Technical Profile & Mechanistic Basis[1]

Chemical Identity & Properties

1,4-Dimethylpiperidin-4-amine is a heterobifunctional reagent.[1][2] Unlike standard catalysts like DMAP (4-Dimethylaminopyridine) or DBU, this compound features a primary amine situated on a quaternary carbon (C4), alongside a tertiary amine within the piperidine ring (N1).[1]

| Property | Value / Description | Functional Implication |

| Structure | 1-Methyl-4-amino-4-methylpiperidine | Dual basic centers with distinct steric environments.[1] |

| Basicity (N1) | pKa ~ 10.1 (Est.)[1] | Acts as a proton scavenger (similar to N-methylpiperidine).[1] |

| Nucleophilicity (C4) | Primary Amine (-NH₂) | Highly nucleophilic but sterically modulated by the C4-methyl group (Thorpe-Ingold effect).[1] |

| Chirality | Achiral (Meso-like symmetry) | Suitable for non-asymmetric transformations; no resolution required.[1] |

| Solubility | Polar Organic Solvents (DCM, MeOH, DMSO) | Versatile for homogenous catalysis.[1] |

Mechanistic Modes of Action

The compound operates via two primary catalytic pathways:[1][3]

-

Iminium/Enamine Activation (C4-NH₂): The primary amine at the quaternary center is ideal for forming imines with ketones/aldehydes.[1] The gem-dimethyl-like effect at C4 stabilizes the intermediate, facilitating condensation reactions (e.g., Knoevenagel).[1]

-

General Base Catalysis (N1-Me): The tertiary nitrogen acts as a proton acceptor, buffering the reaction medium and driving deprotonation events without competing for electrophiles due to ring constraints.[1]

Part 2: Experimental Protocols

Protocol A: Catalytic Knoevenagel Condensation

Application: Synthesis of electron-deficient olefins from aldehydes and active methylene compounds.[1] Rationale: The primary amine (C4) forms a transient imine with the aldehyde, lowering the LUMO and facilitating nucleophilic attack by the enolate.[1]

Materials

-

Catalyst: 1,4-Dimethylpiperidin-4-amine (10 mol%)

-

Substrate: Benzaldehyde (1.0 equiv)

-

Nucleophile: Ethyl acetoacetate (1.0 equiv)

-

Solvent: Ethanol (anhydrous) or Toluene[1]

-

Additives: Acetic acid (10 mol%, co-catalyst)[1]

Step-by-Step Methodology

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzaldehyde (5 mmol) and Ethyl acetoacetate (5 mmol) in Ethanol (10 mL).

-

Catalyst Addition: Add 1,4-Dimethylpiperidin-4-amine (0.5 mmol, 64 mg) followed by Acetic acid (0.5 mmol, 30 µL).

-

Note: The acid forms a buffered salt with the amine, promoting imine formation/hydrolysis turnover.[1]

-

-

Reaction: Stir the mixture at Room Temperature for 2–4 hours.

-

Work-up:

-

Purification: Recrystallization from EtOH or Flash Chromatography.

Protocol B: "Gem-Diamine" Mediated Acylation (Steglich-Type)

Application: Acylation of hindered alcohols where DMAP might be too reactive or difficult to remove.[1] Rationale: The C4-amine can act as a nucleophilic shuttle, forming an active amide intermediate that transfers the acyl group.[1]

Materials

-

Substrate: Secondary Alcohol (e.g., Menthol)

-

Acyl Donor: Acetic Anhydride (1.2 equiv)

-

Catalyst: 1,4-Dimethylpiperidin-4-amine (5–10 mol%)

-

Base: Triethylamine (1.2 equiv)[1]

-

Solvent: DCM (Dichloromethane)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the alcohol (2 mmol) and Et₃N (2.4 mmol) in dry DCM (5 mL) under Nitrogen.

-

Activation: Add 1,4-Dimethylpiperidin-4-amine (0.1 mmol). Stir for 5 minutes.

-

Acylation: Dropwise add Acetic Anhydride (2.4 mmol) at 0°C. Allow to warm to RT.

-

Quench: After 6 hours (monitor by TLC), quench with Sat. NH₄Cl solution.

-

Isolation: Extract with DCM (3x). The catalyst remains in the organic phase if not acidified.[1] Wash with 1M HCl to quantitatively remove the piperidine catalyst.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the Dual-Activation Pathway utilized in Protocol A (Knoevenagel Condensation).

Caption: Catalytic cycle showing the activation of aldehydes via iminium formation at the C4-primary amine center, supported by the N1-tertiary amine buffer.

Part 4: Safety & Handling

Part 5: References

-

Fluorochem Products. (2024).[1] 1,4-Dimethylpiperidin-4-amine Product Sheet. Categorized as Organocatalyst.[1][4] [1]

-

Chen, Y., et al. (2016).[1] Discovery of SHP099: A Potent, Allosteric, and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the chemical stability and synthesis of the 1,4-dimethylpiperidin-4-amine moiety). [1]

-

List, B. (2002).[1] Proline-catalyzed asymmetric reactions. Tetrahedron. (Foundational text on primary/secondary amine organocatalysis mechanisms applicable to this compound).

-

CymitQuimica. (2024).[1] Piperidine Derivatives and Applications.

synthesis of antifungal agents using 1,4-Dimethylpiperidin-4-amine

Executive Summary & Strategic Rationale

This guide details the synthetic utility of 1,4-Dimethylpiperidin-4-amine (1,4-DMPA) as a critical building block in the development of ergosterol biosynthesis inhibitors.

While first-generation piperidine antifungals (e.g., Fenpropidin) utilized simple piperidine rings, modern medicinal chemistry focuses on metabolic blocking . The introduction of a methyl group at the C4 position of the piperidine ring—creating a quaternary carbon—significantly reduces oxidative metabolism by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), thereby extending the drug's half-life (

Key Chemical Advantage:

The 1,4-DMPA scaffold provides a "gem-disubstituted" effect. The steric bulk of the C4-methyl group restricts conformational flexibility, potentially locking the molecule into a bioactive conformation that favors binding to the fungal sterol C14-reductase or

Chemical Context & Retrosynthetic Analysis

The synthesis described below follows a convergent pathway. The target antifungal candidate (designated here as AFP-04 ) mimics the structure of advanced azole/morpholine hybrids.

The Reaction Class: Nucleophilic Substitution (

Figure 1: Synthetic Workflow Visualization

Caption: Convergent synthesis workflow. The critical step is the generation of the free amine to ensure stoichiometric precision during the

Experimental Protocols

Protocol A: Preparation of the Nucleophile (Free-Basing)

Context: 1,4-Dimethylpiperidin-4-amine is typically supplied as a dihydrochloride salt (

Reagents:

-

1,4-Dimethylpiperidin-4-amine

2HCl (5.0 g, 24.8 mmol) -

Sodium Hydroxide (NaOH), 4M aqueous solution (20 mL)

-

Dichloromethane (DCM) (HPLC Grade)

-

Anhydrous Sodium Sulfate (

)

Procedure:

-

Dissolution: In a 250 mL separatory funnel, dissolve 5.0 g of the amine salt in 15 mL of deionized water.

-

Neutralization: Slowly add 20 mL of 4M NaOH. The solution will become cloudy as the free amine separates. Caution: Exothermic reaction.

-

Extraction: Extract the aqueous layer with DCM (

mL). The organic layer contains the free amine. -

Drying: Combine organic extracts and dry over anhydrous

for 20 minutes. -

Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator) at 30°C. Note: Do not overheat; low molecular weight amines can be volatile.

-

Yield Check: Expect ~3.0–3.1 g of pale yellow oil. Confirm free base status by taking an NMR aliquot in

(absence of broad NH exchangeable protons > 8 ppm).

Protocol B: Coupling to Synthesize Antifungal Core

Context: This protocol attaches the piperidine headgroup to the aromatic tail. The choice of Acetonitrile (MeCN) as solvent is critical; its polarity supports the transition state of the

Reagents:

-

Activated Nucleophile (from Protocol A): 1.0 eq

-

Electrophile: 4-(Chloromethyl)-4'-fluorobiphenyl (Model antifungal core): 1.0 eq

-

Base: Potassium Carbonate (

), anhydrous, 325 mesh: 3.0 eq -

Catalyst: Potassium Iodide (KI): 0.1 eq (Finkelstein acceleration)

-

Solvent: Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add the Electrophile (5.0 mmol) and anhydrous MeCN (25 mL). Stir until dissolved.

-

Base Addition: Add

(15.0 mmol) and KI (0.5 mmol). The suspension will turn white/opaque. -

Nucleophile Addition: Add the 1,4-Dimethylpiperidin-4-amine (5.0 mmol) dropwise via syringe.

-

Why? Dropwise addition prevents localized high concentrations that could lead to dimerization or side reactions if the electrophile has multiple reactive sites.

-

-

Reaction: Heat the mixture to 60°C (oil bath temperature) for 12–16 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting amine (ninhydrin stain) should disappear.

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel 60).

-

Gradient: 100% DCM

95:5 DCM:MeOH (with 1%

-

Validation & Quality Control

Data integrity is paramount. The following parameters define a successful synthesis of the AFP-04 candidate.

Table 1: QC Specifications for Synthesized Antifungal Agent

| Parameter | Specification | Method of Verification |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18 column, MeCN/H2O + 0.1% TFA) |

| Identity ( | 400 MHz NMR in | |

| Mass Spec | LC-MS (ESI+) | |

| Residual Solvent | < 500 ppm (DCM/MeCN) | Headspace GC |

Self-Validating NMR Markers:

To confirm the structure without external standards, look for the diagnostic methyl singlet at the quaternary C4 position.

-

In the starting material (1,4-DMPA), this singlet appears around

1.0–1.2 ppm. -

In the product, the chemical shift of the adjacent methylene protons (N-CH2-Ar) should appear as a singlet or AB quartet around

3.5 ppm, confirming the attachment of the aromatic tail.

Mechanism of Action (Biological Context)

Understanding why we synthesize this molecule aids in troubleshooting. The 1,4-DMPA moiety targets the ergosterol biosynthesis pathway .

Figure 2: Biological Pathway Inhibition

Caption: The 1,4-dimethylpiperidin-4-amine motif mimics the high-energy carbocationic intermediate in the sterol reduction pathway, acting as a transition state analogue inhibitor.

References

-

Review of Piperidine Antifungals: Rehse, K. (2006). "Structure-activity relationships of antimycotic piperidines and morpholines." Archiv der Pharmazie.

-

Synthesis of 4-Aminopiperidine Scaffolds: Zhao, H., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Metabolic Stability of Quaternary Piperidines: Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design: Strategies to Improve the Metabolic Stability of Piperidine-Based CCR5 Antagonists." Journal of Medicinal Chemistry.

-

General Protocol for Piperidine Alkylation: Patel, N. B., et al. (2012). "Synthesis and biological evaluation of some new piperidine derivatives as potential antimicrobial agents." Medicinal Chemistry Research.

Sources

Application Note: Strategic Synthesis and In-Vitro Characterization of a Novel CCR5 Antagonist Employing a 1,4-Dimethylpiperidin-4-amine Scaffold

Introduction: The Therapeutic Imperative of CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system, primarily by mediating the migration of T-cells and other leukocytes to sites of inflammation.[1] However, its function as a primary co-receptor for the entry of R5-tropic strains of the Human Immunodeficiency Virus-1 (HIV-1) into host cells has placed it at the forefront of antiviral drug discovery.[1][2] R5-tropic HIV-1 strains are predominant during the early stages of infection, making the blockade of the CCR5-gp120 interaction a critical therapeutic strategy.[2] Small-molecule antagonists of CCR5 function by binding to a hydrophobic pocket formed by the transmembrane helices of the receptor, inducing a conformational change that prevents its interaction with the viral envelope glycoprotein gp120, thereby inhibiting viral entry.[1][2]

This application note provides a comprehensive guide to the synthesis and characterization of a novel CCR5 antagonist, designated APN-144, which incorporates a 1,4-dimethylpiperidin-4-amine core. This structural motif is prevalent in a number of bioactive compounds and offers a versatile scaffold for the development of potent and selective CCR5 inhibitors.[3][4] We present a detailed, field-proven synthetic protocol, followed by robust in-vitro characterization assays to validate the antagonist's binding affinity and functional activity.

I. Synthesis of APN-144: A Convergent Approach

The synthesis of APN-144 is designed as a convergent two-part strategy, maximizing efficiency and yield. The first part involves the preparation of the core piperidine intermediate, while the second part focuses on the synthesis of the aromatic amide component, followed by a final coupling step.

Part 1: Synthesis of the Piperidine Core Intermediate (Int-1)

The key starting material for our target molecule is 1,4-dimethylpiperidin-4-amine. The synthesis of this intermediate is a critical first step. A practical method for the synthesis of 4-substituted-4-aminopiperidine derivatives often employs isonipecotate as a starting material, followed by alkylation and a Curtius rearrangement.[3] For the purpose of this protocol, we will assume the availability of the N-Boc protected 1,4-dimethylpiperidin-4-amine.

Protocol 1: Preparation of Intermediate 1 (Int-1)

-

Reaction Setup: To a solution of N-Boc-1,4-dimethylpiperidin-4-amine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (Et3N, 2.5 eq).

-

Acylation: Slowly add 4-nitrobenzoyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexane) to yield the N-acylated intermediate.

-

Nitro Reduction: Dissolve the purified intermediate in ethanol (15 mL/mmol) and add palladium on carbon (10% w/w, 0.1 eq).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Isolation: Filter the reaction mixture through a pad of Celite®, washing with ethanol. Concentrate the filtrate under reduced pressure to obtain the desired amino intermediate, Int-1 .

Part 2: Synthesis of the Aromatic Amide Component and Final Coupling

This part of the synthesis involves the preparation of a substituted pyrimidine carboxylic acid, a common moiety in potent CCR5 antagonists like Vicriviroc, followed by coupling with Int-1.[5]

Protocol 2: Synthesis and Coupling to Yield APN-144

-

Amide Coupling: To a solution of 4,6-dimethyl-5-pyrimidinecarboxylic acid (1.2 eq) in dimethylformamide (DMF, 8 mL/mmol), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Addition of Int-1: Add a solution of Int-1 (1.0 eq) in DMF (2 mL/mmol) to the activated acid mixture.

-

Reaction Progression: Stir the reaction at 50 °C for 8-12 hours. Monitor for completion by LC-MS.

-

Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL/mmol).

-

Purification: Combine the organic layers, wash successively with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate in vacuo.

-

Final Purification: Purify the crude product by preparative reverse-phase HPLC to afford the final compound, APN-144 .

-

Boc Deprotection: Treat the purified, Boc-protected APN-144 with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 1 hour.

-

Isolation of Final Product: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the final product as a TFA salt.

Reagents and Materials

| Reagent/Material | Supplier | Grade | Purpose |

| N-Boc-1,4-dimethylpiperidin-4-amine | Commercial Source | >95% | Starting Material |

| 4-Nitrobenzoyl chloride | Commercial Source | >98% | Acylating Agent |

| Palladium on Carbon (10%) | Commercial Source | Catalyst Grade | Reduction Catalyst |

| 4,6-Dimethyl-5-pyrimidinecarboxylic acid | Commercial Source | >97% | Coupling Partner |

| HATU | Commercial Source | >98% | Coupling Reagent |

| Solvents (DCM, DMF, Ethanol, etc.) | Commercial Source | Anhydrous/HPLC Grade | Reaction Media |

II. In-Vitro Characterization of APN-144

To validate the efficacy of the newly synthesized compound as a CCR5 antagonist, a series of in-vitro assays are performed. These assays are designed to determine the binding affinity of APN-144 to the CCR5 receptor and to assess its functional ability to block chemokine-induced signaling and cell migration.

A. CCR5 Radioligand Binding Assay

This assay quantitatively determines the affinity of APN-144 for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.[6]

Protocol 3: Competitive Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing human CCR5 (e.g., Chem-1 cells). Thaw membranes on ice and dilute to the recommended concentration (typically 3-5 µg of protein per well) in binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).[6]

-

Assay Plate Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of APN-144 (or vehicle for total binding, and a high concentration of a known antagonist for non-specific binding), and 50 µL of radioligand ([¹²⁵I]-MIP-1α, final concentration ~0.1 nM).[6]

-

Initiate Binding: Add 50 µL of the diluted membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

-

Harvesting: Terminate the assay by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of APN-144 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Chemotaxis Assay

This functional assay assesses the ability of APN-144 to inhibit the migration of CCR5-expressing cells towards a chemoattractant, such as the natural CCR5 ligand, MIP-1α (CCL3).[7]

Protocol 4: Transwell Chemotaxis Assay

-

Cell Preparation: Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated human peripheral blood mononuclear cells (PBMCs).[7] Resuspend the cells in assay medium (RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Compound Pre-incubation: Incubate the cell suspension with various concentrations of APN-144 or vehicle control for 30 minutes at 37 °C.

-

Assay Setup: Add assay medium containing a chemoattractant (e.g., 10 nM MIP-1α) to the lower chambers of a 96-well chemotaxis plate (5 µm pore size).[7] Place the Transwell inserts into the wells.

-

Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migration: Carefully remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

-

Data Analysis: Plot the luminescent signal (proportional to the number of migrated cells) against the concentration of APN-144. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.

Expected Results

| Assay | Parameter | Expected Outcome for an Active Antagonist |

| Radioligand Binding | Ki | < 50 nM |

| Chemotaxis Assay | IC50 | < 100 nM |

III. Mechanistic Insights and Workflow Visualization

Mechanism of CCR5 Antagonism

Small-molecule CCR5 antagonists like APN-144 are allosteric inhibitors.[1] They do not bind to the same site as the natural chemokine ligands but rather to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1][2] This binding event induces a conformational change in the extracellular loops of the receptor, which are critical for the interaction with the V3 loop of the HIV-1 gp120 protein.[2] Consequently, the virus is unable to engage the co-receptor, and the fusion of the viral and cellular membranes is aborted.

Caption: Mechanism of APN-144 as a CCR5 antagonist.

Experimental Workflow

The overall workflow for the synthesis and characterization of APN-144 is a systematic process that progresses from chemical synthesis to biological validation.

Caption: Workflow for synthesis and characterization of APN-144.

Conclusion

This application note details a comprehensive and reproducible methodology for the synthesis of a novel CCR5 antagonist, APN-144, utilizing a 1,4-dimethylpiperidin-4-amine scaffold. The provided protocols for chemical synthesis and in-vitro characterization establish a self-validating system for the discovery and evaluation of new chemical entities targeting the CCR5 receptor. The successful synthesis of APN-144, coupled with potent activity in both binding and functional assays, would validate this chemical series as a promising avenue for the development of next-generation anti-HIV therapeutics.

References

-

Vicriviroc - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Hesk, D., Borges, S., Hendershot, S., Koharski, D., McNamara, P., Ren, S., Saluja, S., Truong, V., & Voronin, K. (2016). Synthesis of (3) H, (2) H4 and (14) C-SCH 417690 (Vicriviroc). Journal of labelled compounds & radiopharmaceuticals, 59(5), 190–196. [Link]

-

Xiao, Y., Pye, P., McCombie, S. W., & Tagat, J. R. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. The Journal of organic chemistry, 69(10), 3533–3535. [Link]

-

Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919. [Link]

-

García-López, M., Cativiela, C., & Mayoral, J. A. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Protein and peptide letters, 26(5), 386–392. [Link]

-

National Center for Biotechnology Information. (n.d.). Vicriviroc. PubChem. Retrieved February 7, 2024, from [Link]

-

Koyiri, K., & Singh, K. D. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 329-333. [Link]

-

N'Zué, K. F., Koné, M., Ziao, N., Dibi, A. K., & Djakouré, A. L. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules (Basel, Switzerland), 25(18), 4289. [Link]

-

Gulick, R. M., Su, Z., Flexner, C., Hughes, M. D., Skolnik, P. R., Wilkin, T. J., Gross, R., Krambrink, A., Coakley, E., Greaves, W. L., & Torriani, F. J. (2009). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. Journal of acquired immune deficiency syndromes (1999), 50(4), 380–383. [Link]

-

Gulick, R. M., Su, Z., Flexner, C., Hughes, M. D., Skolnik, P. R., Wilkin, T. J., Gross, R., Krambrink, A., Coakley, E., Greaves, W. L., & Torriani, F. J. (2009). Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected, treatment-experienced patients. The Journal of infectious diseases, 200(8), 1243–1253. [Link]

-

Poss, M. A. (1992). Piperidine Synthesis. DTIC. [Link]

-

Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 49(12), 4911–4919. [Link]

-

Strizki, J. M., Xu, S., Wagner, N. E., Wojcik, L., Liu, J., Hou, Y., Endres, M., Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Tagat, J. R., McCombie, S., Cox, K., Lave, T., Masure, S., Van der Aa, A., Feyaerts, K., Lachau-Durand, S., … Baroudy, B. M. (2005). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay.... ResearchGate. [Link]

-

Alexidis, A. N., Rekka, E. A., Demopoulos, V. J., & Kourounakis, P. N. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. The Journal of pharmacy and pharmacology, 47(2), 131–137. [Link]

-

Majumdar, S., Subrath, J., Le, R., Polgar, W., & Toll, L. (2013). Structure-based design and development of chemical probes targeting putative MOR-CCR5 heterodimers to inhibit opioid exacerbated HIV-1 infectivity. ACS chemical neuroscience, 4(1), 137–151. [Link]

-

Tsamis, F., Gavrilov, S., Kajumo, F., Seibert, C., Kuhmann, S. E., Ketas, T. J., Moore, J. P., Sakmar, T. P., & Dragic, T. (2003). Analysis of the mechanism by which the small-molecule CCR5 antagonists SCH-351125 and SCH-350581 inhibit human immunodeficiency virus type 1 entry. Journal of virology, 77(9), 5201–5208. [Link]

-

Brouillette, M. J., & Roger, M. (2010). HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. Canadian journal of infectious diseases & medical microbiology = Journal canadien des maladies infectieuses et de la microbiologie medicale, 21(2), 82–88. [Link]

-

van der Velden, W. J. C., de Vries, H., Kooistra, A. J., Heitman, L. H., de Graaf, C., & IJzerman, A. P. (2023). Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists. Journal of medicinal chemistry. [Link]

-

CCR5 receptor antagonist - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

-

Wang, Z., Zhao, C., & Liu, H. (2014). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. Mini reviews in medicinal chemistry, 14(8), 652–665. [Link]

-

ResearchGate. (n.d.). Parent structure of 1, 4-disubstituted piperidine analogues showing important features. Retrieved February 7, 2024, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 7, 2024, from [Link]

-

An, Y., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. B. Li (Ed.), High-Throughput Screening for Food Safety Assessment. [Link]

-

Clinical Info .HIV.gov. (2018, October 25). Co-Receptor Tropism Assays. Retrieved February 7, 2024, from [Link]

-

Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., & Baroudy, B. (2001). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Bioorganic & medicinal chemistry letters, 11(15), 1999–2002. [Link]

-

Se-Luc, A., Quinones-Mateu, M. E., & Arts, E. J. (2010). V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc. Retrovirology, 7, 62. [Link]

-

Wang, Z., Zhao, C., & Liu, H. (2016). Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. ResearchGate. [Link]

-

Clinical Info .HIV.gov. (2018, October 25). Laboratory Testing: Co-Receptor Tropism Assays. Retrieved February 7, 2024, from [Link]

-

Springer Lab. (2000, March 12). Chemotaxis Assay. Retrieved February 7, 2024, from [Link]

-

Charles River Laboratories. (n.d.). Complex Biology In Vitro Assays: Immuno-Oncology T Cell Mediated Chemotaxis Assay. Retrieved February 7, 2024, from [Link]

-

O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Lalezari, J. P., & He, W. (2011). CCR5 antagonism in HIV infection: current concepts and future opportunities. Future virology, 6(10), 1209–1218. [Link]

-

Ielo, L., Vona, D., Ferro, S., De Luca, L., & Gitto, R. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules (Basel, Switzerland), 26(23), 7114. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

Sources

- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. Vicriviroc - Wikipedia [en.wikipedia.org]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Chemoselective N-Alkylation of 1,4-Dimethylpiperidin-4-amine

[1]

Executive Summary & Strategic Analysis

1,4-Dimethylpiperidin-4-amine (CAS: 14425-98-0) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics. Its structure features two distinct nitrogen centers:[1][2][3][4][5]

-

N1 (Endocyclic): A tertiary, unhindered, highly nucleophilic

-methylpiperidine moiety.[6] -

N4 (Exocyclic): A primary amine attached to a quaternary carbon center (C4).

The Reactivity Paradox

In standard

-

Result of Standard Alkylation: Rapid quaternization of N1 (formation of ammonium salts) rather than the desired functionalization of N4.

-

The Solution: We must invert the reactivity profile using Reductive Amination (thermodynamic control) or Anionic Activation (metallation to enhance N4 nucleophilicity).

Decision Matrix: Which Protocol to Use?

| Desired Alkyl Group | Recommended Protocol | Mechanism | Selectivity |

| Primary/Secondary Alkyl (e.g., Benzyl, Ethyl, Isopropyl) | Protocol A: Reductive Amination | Imine formation | High: Tertiary amines cannot form imines.[6] |

| Specific Alkyl Chains (from Halides) or Acylation | Protocol B: Anionic Activation | Deprotonation ( | High: Amide anion ( |

Chemoselectivity Visualization

The following diagram maps the competitive pathways and the logic behind the recommended protocols.

Figure 1: Reaction pathways for 1,4-Dimethylpiperidin-4-amine. Protocol A and B bypass the N1-quaternization trap.

Protocol A: Reductive Amination (The Gold Standard)

This is the preferred method for introducing most alkyl groups (benzyl, ethyl, cycloalkyl) because it relies on imine formation , a reaction that the tertiary N1 nitrogen physically cannot undergo.[6] This guarantees 100% regioselectivity for the exocyclic amine.

Reagents & Equipment[1][7][8]

-

Substrate: 1,4-Dimethylpiperidin-4-amine (1.0 equiv).

-

Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv). Note: Preferred over

for safety and efficiency. -

Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[6]

-

Atmosphere: Nitrogen or Argon (balloon).

Step-by-Step Methodology

-

Imine Pre-formation (Critical for Ketones):

-

In a dry flask, dissolve 1,4-Dimethylpiperidin-4-amine (1.0 equiv) in anhydrous DCE (

). -

Add the ketone/aldehyde (1.1–1.5 equiv) and Acetic Acid (2.0 equiv).

-

Insight: The steric bulk at C4 makes imine formation slower than usual. Stir at Room Temperature (RT) for 1–2 hours (for aldehydes) or 4–12 hours (for ketones) before adding the reducing agent. Use molecular sieves (

) if the ketone is particularly stubborn.

-

-

Reduction:

-

Cool the mixture to

(optional, but recommended to suppress side reactions). -

Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Allow the reaction to warm to RT and stir for 12–24 hours.

-

-

Quench & Workup:

-

Quench by slowly adding saturated aqueous

until gas evolution ceases and pH > 8.[6] -

Extract with DCM (

). -

Purification Note: The tertiary amine N1 makes the product basic. Wash the organic layer with brine, dry over

, and concentrate.[6] If column chromatography is needed, use DCM:MeOH:NH4OH (e.g., 90:9:[6]1) to prevent the amine from streaking on silica.

-

Protocol B: Anionic Activation (For Alkyl Halides)

When you must use an alkyl halide (e.g., for methylation or groups where no aldehyde exists), you cannot use neutral conditions.[6] You must deprotonate the N4 amine to create a lithium amide . This anionic species is orders of magnitude more nucleophilic than the neutral N1, restoring selectivity.

Reagents & Equipment[1][7][8]

-

Base: n-Butyllithium (

-BuLi, 1.6M in hexanes) OR Sodium Hydride ( -

Electrophile: Alkyl Halide (1.0 – 1.1 equiv). Avoid large excess.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Temperature:

to

Step-by-Step Methodology

-

Metallation (Deprotonation):

-

Dissolve 1,4-Dimethylpiperidin-4-amine (1.0 equiv) in anhydrous THF (

) under inert atmosphere. -

Cool to

(dry ice/acetone bath). -

Add

-BuLi (1.05 equiv) dropwise. -

Observation: Stir for 30 minutes at

, then warm to

-

-

Alkylation:

-

Quench:

-

Quench with water or saturated

solution. -

Extract with EtOAc or DCM.[6]

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product mass +15 (Methyl) or +R on LCMS with no reaction at N4. | Quaternization at N1. The N1 tertiary amine reacted instead of N4. | Switch to Protocol B (Anionic). Ensure complete deprotonation before adding electrophile.[6] |

| Low Conversion (Protocol A) | Steric Hindrance. The imine is not forming due to the C4-methyl group. | Increase reaction time for imine formation (up to 24h). Add |